tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate
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Overview
Description
tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate: is a synthetic organic compound with the molecular formula C16H29NO3 It is characterized by a spirocyclic structure, which includes a tert-butyl carbamate group and an oxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Various nucleophiles; in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may impart unique pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure may enable it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate
Comparison: Compared to similar compounds, tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate groups. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H29NO3 |
---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(8-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C16H29NO3/c1-12-6-8-16(9-7-12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
KKIGDARVCNWSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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